1-Methyl-4-(5-nitropyridin-2-yl)piperazine
Overview
Description
The compound "1-Methyl-4-(5-nitropyridin-2-yl)piperazine" is a chemical entity that belongs to the class of piperazines, which are heterocyclic organic compounds featuring a six-membered ring containing two nitrogen atoms at opposite positions. Piperazines and their derivatives are known for their wide range of biological activities and are often used as building blocks in pharmaceuticals, including antipsychotic drugs, antidepressants, and antihistamines .
Synthesis Analysis
The synthesis of piperazine derivatives typically involves multi-step chemical reactions, starting from various aromatic or aliphatic precursors. For instance, substituted piperazines can be synthesized through alkylation, cyclocondensation, or amination reactions. In the context of the provided papers, the synthesis of related piperazine derivatives has been achieved through different methods, such as a four-component cyclocondensation using a catalyst in ethanol , or by alkylation followed by acidulation, reduction, diazotization, substitution, and hydrolysis . These methods demonstrate the versatility of synthetic approaches for creating a wide array of piperazine-based compounds.
Molecular Structure Analysis
The molecular structure of piperazine derivatives is characterized by the presence of the piperazine ring, which can adopt a chair conformation, providing a scaffold for various substituents. The substituents can significantly influence the molecular geometry and, consequently, the biological activity of the compound. For example, the crystal packing of piperazinediones derived from certain carboxylic acids showed that these compounds engage in hydrogen bonding and prefer parallel edge-to-center arene interactions . The molecular structure is crucial for the interaction with biological targets, as seen in the docking analysis of dopaminergic ligands .
Chemical Reactions Analysis
Piperazine derivatives can participate in a variety of chemical reactions, which are essential for their biological function and for the synthesis of more complex molecules. The reactivity of the piperazine moiety can be exploited to introduce various functional groups, such as nitro, amino, or carboxylate groups, which can enhance the compound's pharmacological properties . The presence of a nitro group, for example, is a common feature in many biologically active piperazine derivatives, as it can be involved in redox reactions within biological systems .
Physical and Chemical Properties Analysis
The physical and chemical properties of piperazine derivatives, such as solubility, melting point, and stability, are influenced by the nature and position of the substituents on the piperazine ring. These properties are important for the pharmacokinetics and pharmacodynamics of the compounds. For instance, the introduction of methyl or ethyl groups can affect the lipophilicity of the molecule, which in turn can influence its ability to cross cell membranes . The nitro group can also impact the acidity and basicity of the compound, which are critical parameters for drug absorption and distribution .
Scientific Research Applications
Neuroimaging Studies
1-Methyl-4-(5-nitropyridin-2-yl)piperazine derivatives have been studied for their potential in neuroimaging, particularly in Positron Emission Tomography (PET) applications. A study by García et al. (2014) developed a derivative that showed high affinity and selectivity as a 5-HT1A receptor antagonist. This compound demonstrated significant potential for in vivo quantification of 5-HT1A receptors in neuropsychiatric disorders (García et al., 2014).
Antibacterial Research
In the field of antibacterial research, derivatives of 1-Methyl-4-(5-nitropyridin-2-yl)piperazine have been synthesized and tested for efficacy. Mekky and Sanad (2020) synthesized novel bis(pyrazole-benzofuran) hybrids with a piperazine linker, showing significant antibacterial activities, including against strains like E. coli and S. aureus (Mekky & Sanad, 2020).
Anti-Inflammatory Applications
Ahmed, Molvi, and Khan (2017) synthesized compounds incorporating the 1-Methyl-4-(5-nitropyridin-2-yl)piperazine structure and evaluated their anti-inflammatory activity. These compounds showed significant in vitro anti-inflammatory activity, indicating potential therapeutic applications in inflammation-related conditions (Ahmed, Molvi, & Khan, 2017).
Antiparasitic Activity
1-Methyl-4-(5-nitropyridin-2-yl)piperazine derivatives have also been explored for antiparasitic activity. Foroumadi et al. (2005) synthesized a series of derivatives and evaluated their leishmanicidal activity, discovering that these compounds had significantly better activity than the reference drug pentostam (Foroumadi et al., 2005).
Anticancer Research
Research into the anticancer potential of 1-Methyl-4-(5-nitropyridin-2-yl)ppiperazine derivatives has been conducted. Mustafa et al. (2011) synthesized N1-(coumarin-7-yl)amidrazones incorporating N-piperazines and found that some compounds exhibited potent antitumor activity against specific cancer cell lines (Mustafa et al., 2011).
Antiamoebic and Antigiardial Activities
Saadeh, Mosleh, and Mubarak (2009) synthesized novel compounds from antiparasitic precursors and tested them for antiamoebic and antigiardial activities. They found that some of these compounds exhibited potent lethal activities against parasites like Entamoeba histolytica and Giardia intestinalis, with significantly lower IC50 values than the standard drug metronidazole (Saadeh, Mosleh, & Mubarak, 2009).
Antibacterial and Anti-Parasitic Activities
Al-Qtaitat, Saadeh, and colleagues (2015) prepared a series of metronidazole derivatives containing piperazine rings and evaluated their antibacterial and anti-parasitic activities. They found that some compounds exhibited superior activity compared to metronidazole against certain bacterial and parasitic strains (Al-Qtaitat et al., 2015).
Molecular Binding Studies
Karthikeyan et al. (2015) investigated the binding characteristics of a piperazine derivative to bovine serum albumin (BSA) using fluorescence spectroscopy. Their study provides insights into the pharmacokinetic mechanism of drugs containing piperazine derivatives (Karthikeyan et al., 2015).
Safety And Hazards
properties
IUPAC Name |
1-methyl-4-(5-nitropyridin-2-yl)piperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O2/c1-12-4-6-13(7-5-12)10-3-2-9(8-11-10)14(15)16/h2-3,8H,4-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZIASOMGGPNYCU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50377279 | |
Record name | 1-methyl-4-(5-nitropyridin-2-yl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50377279 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-4-(5-nitropyridin-2-yl)piperazine | |
CAS RN |
55403-34-4 | |
Record name | 1-methyl-4-(5-nitropyridin-2-yl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50377279 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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